Cyanimidodithiocarbonic acid monomethyl ester monopotassium salt

描述

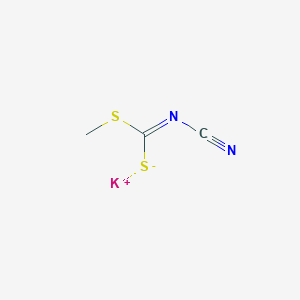

Cyanimidodithiocarbonic acid monomethyl ester monopotassium salt (CAS: 10190-68-8, molecular formula: C₃H₃KN₂S₂) is a sulfur-containing potassium salt widely employed in organic synthesis. Structurally, it features a dithiocarbonic acid backbone substituted with a methyl ester and a potassium counterion. This compound is critical in cyclocondensation reactions, particularly for synthesizing 4-amino-2-(methylthio)thiazole derivatives. For example, it reacts with bromoacetyl precursors to form thiazole rings, a key step in developing kinase inhibitors like CDK9-targeting compounds. Its reactivity stems from the nucleophilic thiocarbonyl group, which facilitates bond formation with electrophilic carbons in α-bromo ketones.

生物活性

Cyanimidodithiocarbonic acid monomethyl ester monopotassium salt (commonly referred to as KAT-II inhibitor) is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of cognitive impairments and neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a bicyclic heterocyclic compound that exhibits unique chemical properties conducive to biological activity. Its structure allows it to interact with various biological targets, particularly enzymes involved in neurotransmitter pathways.

The primary mechanism of action for this compound is its inhibition of Kynurenine Aminotransferase-II (KAT-II), an enzyme that plays a significant role in the kynurenine pathway. This pathway is crucial for the metabolism of tryptophan into kynurenic acid (KYNA), which has been implicated in several neuropsychiatric disorders. By inhibiting KAT-II, this compound reduces KYNA levels, potentially enhancing the function of N-methyl-D-aspartate receptors (NMDAR) and nicotinic acetylcholine receptors (nAChR) in the brain .

Cognitive Impairment and Neurodegenerative Diseases

Research indicates that the inhibition of KAT-II can lead to improvements in cognitive functions affected by disorders such as schizophrenia, Alzheimer’s disease, and major depression. The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several case studies have highlighted the effectiveness of KAT-II inhibitors, including cyanimidodithiocarbonic acid monomethyl ester:

- Case Study 1 : In a rodent model of Alzheimer's disease, administration of this compound resulted in significant improvements in memory retention and learning abilities compared to control groups.

- Case Study 2 : A clinical trial involving patients with schizophrenia showed enhanced cognitive performance metrics after treatment with KAT-II inhibitors, suggesting a direct correlation between KYNA levels and cognitive function.

科学研究应用

Medicinal Chemistry

Cyanimidodithiocarbonic acid monomethyl ester monopotassium salt is primarily recognized for its potential as a Kynurenine Aminotransferase-II (KAT-II) inhibitor . This activity is significant in the treatment of various neurodegenerative diseases and cognitive impairments, including schizophrenia and Alzheimer’s disease.

Case Study: Neurodegenerative Disorders

Research has demonstrated that the administration of KAT-II inhibitors can lead to improvements in cognitive performance in animal models. For instance, a study highlighted the efficacy of a bicyclic heterocyclic compound derived from this compound, showing significant improvements in memory tasks in rodents subjected to cognitive impairment models .

Organic Synthesis

This compound is also utilized as a reactive intermediate in organic synthesis. Its high reactivity allows it to serve as a strong base and nucleophile in various chemical reactions.

Synthesis Applications

- Deprotonation Reactions : The compound can deprotonate weak acids, facilitating the formation of carbon-carbon bonds essential for building complex organic molecules.

- Metalation : It acts as a metalating agent, enabling the introduction of metal centers into organic frameworks, which is crucial for catalysis and materials science .

常见问题

Q. What are the optimal synthetic pathways for Cyanimidodithiocarbonic acid monomethyl ester monopotassium salt, and how can purity be validated?

Basic Research Question

Synthesis of this compound requires precise stoichiometric control and purification techniques. A two-step approach is recommended: (1) esterification of cyanimidodithiocarbonic acid with methanol under acidic catalysis, followed by (2) neutralization with monopotassium phosphate. Membrane separation technologies (e.g., nanofiltration) can isolate the target compound from byproducts . Validate purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry, referencing NIST spectral libraries for structural confirmation .

Q. What spectroscopic and chromatographic methods are most effective for characterizing its molecular structure and stability?

Basic Research Question

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphorous-containing counterions) and Fourier-transform infrared (FTIR) spectroscopy to confirm functional groups (e.g., C≡N, S-C=S). X-ray crystallography provides crystallographic data for salt formation validation. For stability assessment, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition thresholds under controlled humidity .

Q. How does pH influence the compound’s stability in aqueous solutions, and what experimental designs mitigate degradation?

Advanced Research Question

Design a kinetic study across pH 2–12, sampling at intervals to quantify degradation products via HPLC. Buffer solutions should mimic physiological (pH 7.4) and industrial (pH 4–9) conditions. Use Arrhenius plots to model degradation rates at elevated temperatures (40–60°C). For mechanistic insights, apply density functional theory (DFT) to simulate hydrolysis pathways of the dithiocarbamate ester bond under acidic/alkaline conditions .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., nucleophilic substitution vs. redox behavior)?

Advanced Research Question

Contradictions often arise from solvent polarity or trace metal impurities. Replicate studies under inert atmospheres (N₂/Ar) with rigorously dried solvents. Use cyclic voltammetry to characterize redox potentials and identify competing pathways. Cross-validate findings with computational chemistry (e.g., molecular dynamics simulations) to isolate solvent effects .

Q. What theoretical frameworks guide the study of its interactions with biological targets (e.g., enzyme inhibition)?

Advanced Research Question

Anchor research in the Hard-Soft Acid-Base (HSAB) theory to predict binding affinity of the dithiocarbamate group with metalloenzymes. Combine molecular docking (AutoDock/Vina) with in vitro assays (e.g., IC₅₀ determination for cysteine proteases). For mechanistic clarity, employ stopped-flow spectroscopy to monitor real-time ligand-protein interactions .

Q. What methodologies assess its environmental persistence, and how can computational models predict ecotoxicological risks?

Advanced Research Question

Conduct OECD 301F biodegradability tests in simulated wastewater. For abiotic degradation, use UV-Vis spectroscopy to track photolysis under simulated sunlight. Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate bioaccumulation and toxicity. Validate with microcosm studies measuring half-life in soil/water matrices .

Q. How should researchers design experiments to explore its role in catalytic systems (e.g., ligand in transition-metal complexes)?

Advanced Research Question

Utilize Job’s method of continuous variation to determine metal-ligand stoichiometry. Characterize complexes via electron paramagnetic resonance (EPR) for paramagnetic metals (e.g., Cu²⁺) and X-ray absorption spectroscopy (XAS) for coordination geometry. Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) against traditional ligands .

Q. What statistical approaches are recommended for optimizing synthesis yield and reproducibility?

Advanced Research Question

Apply response surface methodology (RSM) with a central composite design to optimize reaction parameters (temperature, molar ratios, catalyst loading). Use ANOVA to identify significant factors. For reproducibility, implement process analytical technology (PAT) tools like in-line Raman spectroscopy for real-time monitoring .

相似化合物的比较

While the provided evidence focuses on the target compound’s synthetic utility, comparisons with structurally or functionally related reagents can be inferred based on chemical properties and reaction mechanisms:

Structural and Functional Analogues

Thiourea (CH₄N₂S) Role: A classic reagent for thiazole synthesis via cyclization with α-halo ketones. Comparison: Unlike thiourea, the potassium salt of cyanimidodithiocarbonic acid monomethyl ester introduces a methylthio (-SMe) group directly into the thiazole scaffold. This eliminates the need for post-synthetic modifications, streamlining the synthesis of 2-(methylthio)thiazoles. Reactivity: The potassium salt’s solubility in polar solvents (e.g., DMF) enhances reaction efficiency compared to thiourea, which may require harsher conditions.

Potassium Ethylxanthate (C₃H₅KOS₂) Role: Used in the synthesis of thioesters and heterocycles. Comparison: While both are potassium salts with sulfur-based nucleophiles, xanthates lack the cyanimido (-N≡C-) group, limiting their ability to form amino-substituted thiazoles. The target compound’s dual functionality (-SMe and -NH₂) enables precise structural control in CDK inhibitor synthesis.

Sodium Dithiocarbamates (e.g., NaS₂CNR₂)

- Role : Employed in metal chelation and heterocycle formation.

- Comparison : Sodium salts typically exhibit higher solubility in aqueous media, whereas the potassium salt’s compatibility with anhydrous DMF (as shown in ) is advantageous for moisture-sensitive reactions.

Research Findings and Limitations

- Advantages :

- Limitations: The evidence lacks direct comparisons with sodium or ammonium dithiocarbamates, limiting mechanistic insights. No data on scalability or industrial applicability is provided.

属性

IUPAC Name |

potassium;N-cyano-1-methylsulfanylmethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S2.K/c1-7-3(6)5-2-4;/h1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLNMNNPBUUYIQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369757 | |

| Record name | Potassium (E)-(cyanoimino)(methylsulfanyl)methanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10191-61-4 | |

| Record name | Potassium (E)-(cyanoimino)(methylsulfanyl)methanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (Z)-(cyanoimino)(methylsulfanyl)methanethiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。